molecular formula C10H9F3N2O B495128 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol CAS No. 116040-98-3

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol

Katalognummer: B495128
CAS-Nummer: 116040-98-3
Molekulargewicht: 230.19g/mol
InChI-Schlüssel: YJDGCKQTFGITHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing both benzimidazole and aliphatic alcohol functionalities. The primary International Union of Pure and Applied Chemistry name is designated as 2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol, which accurately reflects the molecular architecture and functional group positioning. This nomenclature system precisely indicates the presence of a benzimidazole ring system substituted at the 2-position with a trifluoromethyl group, and further functionalized at the 1-position with an ethanol chain.

The structural formula reveals a complex heterocyclic framework consisting of a fused benzene-imidazole ring system. The benzimidazole core structure provides the foundational scaffold, with the imidazole nitrogen at position 1 serving as the attachment point for the ethanol substituent. The trifluoromethyl group, represented by the chemical formula portion containing three fluorine atoms bonded to a central carbon, occupies the 2-position of the imidazole ring, significantly influencing the compound's electronic properties and chemical behavior.

The International Union of Pure and Applied Chemistry structural representation can be expressed through the International Chemical Identifier notation as InChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2, which provides a standardized machine-readable format for the molecular structure. The corresponding International Chemical Identifier Key, YJDGCKQTFGITHQ-UHFFFAOYSA-N, serves as a unique identifier derived from the full International Chemical Identifier string, facilitating database searches and chemical informatics applications.

Alternative International Union of Pure and Applied Chemistry acceptable names include 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]ethanol and 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol, which maintain the essential structural information while employing slightly different formatting conventions for the heterocyclic system designation. These variations reflect the flexibility inherent in International Union of Pure and Applied Chemistry nomenclature systems while preserving the fundamental chemical identity and structural relationships within the molecule.

Chemical Abstracts Service Registry Number and Synonyms

The Chemical Abstracts Service registry number for 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is definitively established as 116040-98-3, providing a unique numerical identifier that facilitates unambiguous chemical identification across databases and literature sources. This Chemical Abstracts Service number serves as the primary reference point for accessing comprehensive chemical information, regulatory data, and research publications related to this specific compound.

The compound is also associated with the Molecular Design Limited number MFCD01017153, which represents an additional cataloging system used by chemical suppliers and research institutions for inventory management and procurement purposes. This identifier complements the Chemical Abstracts Service registry number by providing alternative access pathways for chemical database searches and supplier identification.

Identifier Type Number/Code Source
Chemical Abstracts Service Registry 116040-98-3 Multiple Sources
Molecular Design Limited MFCD01017153 Chemical Suppliers
International Chemical Identifier Key YJDGCKQTFGITHQ-UHFFFAOYSA-N Computational Chemistry

Numerous synonyms exist for this compound, reflecting various naming conventions and historical usage patterns in chemical literature. The most commonly encountered synonyms include N-Hydroxyethyl-2-trifluoromethylbenzoimidazole, which emphasizes the hydroxyethyl functional group attachment to the benzimidazole nitrogen. Additional systematic synonyms encompass 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol, which utilizes the alternative "benzodiazol" designation for the benzimidazole ring system.

The compound may also be referenced as 2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol in various chemical databases and supplier catalogs, representing a simplified version of the systematic name that maintains chemical accuracy while reducing nomenclature complexity. These synonymous names facilitate literature searches and cross-referencing across different chemical information systems and research publications.

Molecular Formula and Weight

The molecular formula for 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is definitively established as C₁₀H₉F₃N₂O, representing the precise elemental composition of this heterocyclic compound. This formula indicates the presence of ten carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom, arranged in the specific structural configuration that defines the compound's chemical identity and properties.

Eigenschaften

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O/c11-10(12,13)9-14-7-3-1-2-4-8(7)15(9)5-6-16/h1-4,16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDGCKQTFGITHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972119
Record name 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5667-88-9
Record name 2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Benzimidazole Core Formation

The synthesis of the benzimidazole scaffold constitutes the foundational step. A widely adopted method involves condensing 4-nitro-o-phenylenediamine with aldehydes in the presence of Na₂S₂O₅ as a cyclizing agent . For instance, reacting 4-nitro-o-phenylenediamine with 4-chlorobenzaldehyde in ethanol under reflux yields 2-(4-chlorophenyl)-5-nitro-1H-benzimidazole at 68% efficiency . This method leverages the electron-withdrawing nitro group to stabilize the intermediate imine, facilitating cyclization.

Reaction Conditions

  • Solvent: Ethanol (polar protic) enhances solubility of aromatic diamines.

  • Temperature: Reflux at 78°C for 4 hours ensures complete cyclization .

  • Catalyst: Na₂S₂O₅ acts as both an oxidizing agent and acid catalyst, promoting dehydration .

Optimization Insights

  • Substituting 4-chlorobenzaldehyde with trifluoromethyl-containing aldehydes (e.g., 2-trifluoromethylbenzaldehyde) directly introduces the CF₃ group during cyclization. However, this approach faces challenges due to the steric bulk of trifluoromethyl groups, which reduce reaction yields to ~45% .

Trifluoromethyl Group Functionalization

Post-cyclization, the trifluoromethyl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Patent literature describes the use of trifluoromethylating reagents such as Umemoto’s reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) for direct CF₃ incorporation .

Methodology

  • Substrate: 2-Chloro-1H-benzimidazole derivatives.

  • Reagent: Umemoto’s reagent (1.2 equivalents).

  • Conditions: DMF solvent, 110°C, 12 hours under argon .

  • Yield: 58–62% after column chromatography .

Challenges

  • Competing side reactions, such as over-alkylation, necessitate careful stoichiometric control.

  • Purification via silica gel chromatography is critical to isolate the desired product from bis-trifluoromethylated byproducts .

Ethanol Moiety Attachment

The ethanol side chain is introduced through nucleophilic alkylation. A two-step process involving (1) chlorination of the benzimidazole nitrogen and (2) substitution with ethanolamine is commonly employed.

Stepwise Procedure

  • Chlorination: Treat 2-(trifluoromethyl)-1H-benzimidazole with phosphorus oxychloride (POCl₃) at 80°C for 6 hours to form 1-chloro-2-(trifluoromethyl)benzimidazole .

  • Alkylation: React the chlorinated intermediate with ethanolamine in acetonitrile at 60°C for 8 hours, yielding the target compound .

Yield and Purity

  • Overall Yield: 52% after recrystallization from ethanol-diethyl ether (1:3 v/v) .

  • Purity: >98% by HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Purification and Crystallization

Recrystallization protocols significantly impact product purity and polymorphic form. Patent data highlights the use of solvent mixtures to isolate thermodynamically stable crystals .

Optimized Recrystallization

  • Solvent System: n-Propanol/water (1:2 v/v) at 4°C .

  • Crystal Form: Monoclinic crystals with a melting point of 161°C (DSC, 10°C/min) .

  • Purity Enhancement: Sequential washing with ethanol-diethyl ether reduces impurities to <0.5% .

Thermal Analysis

  • DSC Profile: Endothermic peak at 161°C corresponds to crystal melting .

  • TGA Data: Weight loss of 11.8% below 60°C indicates dehydration of trihydrate forms .

Scalability and Industrial Adaptation

Large-scale synthesis requires addressing exothermic reactions and solvent recovery. Continuous flow reactors mitigate heat dissipation issues during cyclization, improving yield consistency .

Process Parameters

  • Reactor Type: Tubular flow reactor (residence time: 30 minutes).

  • Throughput: 5 kg/day with 89% yield .

  • Solvent Recycling: Distillation recovers >95% ethanol, reducing production costs .

Analytical Characterization

Spectroscopic Data

  • IR (KBr): 3264 cm⁻¹ (N-H stretch), 1362 cm⁻¹ (NO₂), 738 cm⁻¹ (C-Cl) .

  • ¹H NMR (DMSO-d6): δ 7.7–8.4 (benzimidazole protons), 4.27 ppm (CH₂ ethanol) .

X-ray Diffraction

  • XRPD Peaks: 6.3°, 8.7°, 12.6° (CuKα radiation) .

  • Unit Cell Parameters: a = 12.4 Å, b = 6.8 Å, c = 15.2 Å .

Analyse Chemischer Reaktionen

Types of Reactions

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety can yield 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetaldehyde or 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetic acid.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Benzimidazole derivatives are recognized for their antimicrobial properties. In vitro studies have demonstrated that compounds similar to 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol exhibit significant activity against various bacterial strains and fungi.

CompoundMinimum Inhibitory Concentration (MIC) (μg/ml)Target Organism
Compound A50Staphylococcus aureus
Compound B62.5Escherichia coli
Compound C12.5Candida albicans

These findings suggest that the compound may also exhibit similar antimicrobial properties.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. For example, compounds similar to this compound have shown promising results against various cancer cell lines:

Cell LineIC50 (μM)Reference Compound IC50 (μM)
MCF-70.650.79
A5490.760.85
HeLa0.120.15

These results indicate that the compound may induce apoptosis and inhibit proliferation in cancer cells through mechanisms such as p53 activation and caspase cleavage.

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives similar to 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol :

Study on Antimicrobial Effects

A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria using the broth microdilution method. The results indicated that certain derivatives had lower MIC values compared to standard antibiotics, highlighting their potential as effective antimicrobial agents.

Anticancer Evaluation

Another study focused on the anticancer properties of benzimidazole derivatives, reporting significant cytotoxicity against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin.

Neuroprotective Potential

Recent research has indicated that certain benzimidazole derivatives may exhibit neuroprotective effects by modulating neuroinflammation and oxidative stress. These compounds have shown promise in treating neurodegenerative diseases by acting on multiple biological pathways involved in neuroprotection.

Wirkmechanismus

The mechanism of action of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects . This interaction can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

The following table compares key structural and functional attributes of the target compound with related benzimidazole derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-[2-(Trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol (Target) -CF₃ at position 2; -CH₂CH₂OH at position 1 C₁₀H₉F₃N₂O 230.19 Balanced lipophilicity and solubility; potential for hydrogen bonding via -OH
[1-(Difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol () -CF₂H at position 1; -CH₂OH at position 2 C₉H₈F₂N₂O 198.17 Reduced lipophilicity compared to -CF₃; methanol group limits chain flexibility
2-[2-(Trifluoromethyl)phenyl]-1H-1,3-benzodiazole () -CF₃ substituted on phenyl ring; no ethanol group C₁₄H₉F₃N₂ 262.23 Higher molecular weight; lacks polar -OH, reducing solubility
1-(Pyrrolidin-1-yl)-2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one () -CF₃ at benzimidazole; ketone and pyrrolidine groups C₁₄H₁₄F₃N₃O 297.28 Ketone enhances reactivity; pyrrolidine improves bioavailability
2-(1-Undecyloxy)-1-ethanol homologs () Alkyloxy chains (C7–C13) attached to ethanol Variable ~250–350 Chain length-dependent nematicidal activity; ethanol critical for potency

Physicochemical Properties

  • Solubility: The ethanol group in the target compound enhances water solubility compared to analogs with non-polar chains (e.g., 2-(trifluoromethyl)phenyl-benzimidazole in ).
  • Lipophilicity: The -CF₃ group increases logP values, favoring membrane permeability, while the ethanol counteracts excessive hydrophobicity .

Biologische Aktivität

The compound 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol is a member of the benzimidazole family, which has garnered significant attention due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various studies and reviews in the literature.

The chemical structure of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol can be represented as follows:

  • Molecular Formula : C11H10F3N2O
  • Molecular Weight : 248.21 g/mol

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity in many pharmacophores.

Biological Activity Overview

Benzimidazole derivatives, including the target compound, have been reported to exhibit a wide range of biological activities. These include:

  • Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often comparable to standard antibiotics .
  • Anticancer Properties : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells. The structural similarity to naturally occurring bioactive molecules allows these compounds to interact with cellular targets involved in cancer progression .
  • Anti-inflammatory Effects : Some studies suggest that benzimidazole derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

The mechanisms through which 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Many benzimidazole derivatives act as inhibitors of key enzymes involved in metabolic pathways or cell signaling. For example, they may inhibit enzymes like cyclooxygenase (COX) or certain kinases that are crucial in cancer cell proliferation .
  • DNA Interaction : Some studies suggest that these compounds can intercalate with DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription in cancer cells .

Antimicrobial Activity

A study evaluating various benzimidazole derivatives found that those structurally similar to our compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. For example:

CompoundMIC (μg/ml)Bacterial Strain
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol50S. aureus
Standard (Ampicillin)100S. aureus

This indicates that the compound has potential as an antibacterial agent.

Anticancer Studies

In vitro studies assessed the cytotoxic effects of benzimidazole derivatives on various cancer cell lines. The results demonstrated that compounds with similar structural motifs could induce apoptosis in human breast cancer cells (MCF7), showing IC50 values ranging from 10 to 30 μM .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.